1-(Thiophen-2-ylmethyl)pyrrole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

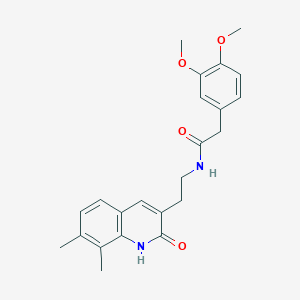

1-(Thiophen-2-ylmethyl)pyrrole is a compound that serves as a building block for various electroactive and conducting polymers. The compound is characterized by the presence of a thiophene and pyrrole unit, which are known for their electron-rich properties and their utility in creating materials with desirable electronic and optical properties.

Synthesis Analysis

The synthesis of derivatives of this compound involves various strategies, including the reaction of di-thienyl-butanedione with different amines or phenols. For instance, the synthesis of 4-(2,5-Di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol was achieved by reacting 1,4-di(2-thienyl)-1,4-butanedione with 4-aminophenol . Similarly, star-shaped thiophene and pyrrole functionalized monomers were synthesized from reactions involving trichloro-1,3,5-triazine, thiophen-3-ylmethanol, and 4-(1H-pyrrol-1-yl)phenol .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques such as FT-IR, UV–vis, and NMR. These techniques provide detailed information about the functional groups, bonding patterns, and electronic transitions within the molecules .

Chemical Reactions Analysis

The synthesized compounds can undergo further chemical reactions, such as polymerization. For example, the monomer 4-(2,5-Di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol was polymerized electrochemically in the presence of LiClO4 as the supporting electrolyte . Copolymerization with thiophene and 3,4-ethylenedioxythiophene (EDOT) was also achieved, leading to materials with varying electronic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds and their polymers are characterized by a range of techniques. Thermal stability is assessed using TG–DTA and DSC, while the electrical conductivities are measured by the four-point probe technique. The solubility of the compounds is tested in various solvents, and their fluorescence properties are also measured. These properties are crucial for determining the potential applications of the materials in electronic and optoelectronic devices .

The synthesized materials exhibit good thermal stability, with some polymers showing stability up to 400 °C. The electrical conductivity of the materials is influenced by the nature of the substituents on the benzene ring, with electron-donating substituents leading to higher conductivity . The electrochromic properties of the polymers are investigated, revealing their potential for use in electrochromic devices .

科学的研究の応用

Conductive Polymers : The chemical and electrochemical polymerization of 1-(Thiophen-2-ylmethyl)pyrrole-based monomers has led to the production of soluble and conductive polymers. These materials exhibit high solubility in common organic solvents and are characterized by their electronic properties, including significant π-π* transitions and electronic band gaps suitable for electrochromic devices. Their high conductivity and stable electrochemical properties make them ideal for applications in electronic and optoelectronic devices (Variş, Ak, Tanyeli, Akhmedov, & Toppare, 2006).

Optical and Electronic Properties

Photovoltaic Performance : Polymers synthesized from this compound show promise in photovoltaic applications. These materials exhibit broad absorption spectra and low band-gap energies, crucial for efficient solar energy conversion. Altering the position of pendant groups in the polymer backbone has been shown to significantly affect the photovoltaic properties, with certain configurations leading to a notable improvement in power conversion efficiency. This highlights the potential of these polymers in the development of more efficient polymer solar cells (Dang et al., 2014).

Supercapacitor Applications : The copolymerization of this compound with other monomers like pyrrole has resulted in materials with high specific capacitance and improved cycling stability, making them suitable for supercapacitor applications. These copolymers exhibit enhanced electrochemical performance, including higher capacitance and better stability during charging and discharging cycles compared to homopolymers, demonstrating their potential in energy storage technologies (Yue et al., 2012).

将来の方向性

Pyrrole and its derivatives, including 1-(Thiophen-2-ylmethyl)pyrrole, have been extensively studied due to their potential biological activities and applications in material science . Future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds .

特性

IUPAC Name |

1-(thiophen-2-ylmethyl)pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-2-6-10(5-1)8-9-4-3-7-11-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZFDGBYLWYHMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59303-11-6 |

Source

|

| Record name | 1-[(thiophen-2-yl)methyl]-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one](/img/structure/B2546828.png)

![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2546840.png)

![6-cyclopropyl-3-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2546843.png)

![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2546844.png)

![methyl 2-(3-(ethylsulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2546847.png)